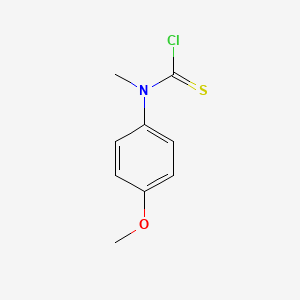

N-(4-Methoxyphenyl)-N-methylthiocarbamoyl chloride

Descripción

Molecular Architecture and Functional Group Analysis

This compound (CAS Number: 55246-79-2) is characterized by a molecular formula of C9H10ClNOS and a molecular weight of 215.7 g/mol. The compound features a central thiocarbamoyl chloride moiety (C(=S)Cl) connected to a nitrogen atom that bears two substituents: a methyl group and a 4-methoxyphenyl group.

The molecular architecture centers around four key functional components:

The thiocarbonyl group (C=S): Unlike the more common carbonyl group (C=O), the thiocarbonyl features a sulfur atom with lower electronegativity than oxygen, resulting in a less polarized but more polarizable double bond.

The carbon-chlorine bond: The chlorine atom serves as an excellent leaving group, making the thiocarbamoyl carbon highly susceptible to nucleophilic substitution reactions.

The nitrogen atom: This atom is tertiary and links the thiocarbamoyl group to both the methyl and 4-methoxyphenyl substituents.

The 4-methoxyphenyl group: This aromatic substituent contains a methoxy group at the para position, which contributes electron density to the phenyl ring through resonance effects.

The electronic structure of this compound is significantly influenced by the electron-withdrawing nature of the thiocarbonyl group, which enhances the electrophilicity at the carbon center, facilitating nucleophilic attacks. This reactivity is counterbalanced by the electron-donating effects of the methoxy group on the phenyl ring.

| Functional Group | Position | Electronic Effect | Reactivity Contribution |

|---|---|---|---|

| Thiocarbamoyl chloride | Central | Electron-withdrawing | High electrophilicity at carbon |

| N-methyl | Attached to nitrogen | Electron-donating (inductive) | Increases electron density at nitrogen |

| 4-methoxyphenyl | Attached to nitrogen | Electron-donating (resonance) | Increases electron density in aromatic system |

| Methoxy | Para position on phenyl | Electron-donating (resonance) | Enhances electron density in phenyl ring |

Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound is limited in the literature, conformational insights can be derived from studies of related compounds and theoretical considerations.

Thiocarbamoyl chlorides typically exhibit distinctive conformational preferences. The central C(=S)Cl moiety generally adopts a near-planar arrangement to maximize orbital overlap between the carbon and sulfur atoms. Gas-phase electron diffraction studies of related thiocarbamoyl chlorides reveal these near-planar conformations, which optimize orbital overlap for reactivity.

The nitrogen atom in N,N-disubstituted thiocarbamoyl chlorides typically shows trigonal geometry, consistent with sp² hybridization. This geometry differs from the tetrahedral substitution observed in related carbonyl compounds, as noted in structural studies of carbamate analogs. The trigonal arrangement around the nitrogen atom in such compounds can make it challenging for both aromatic rings to interact simultaneously when multiple aromatic substituents are present.

The conformation of the 4-methoxyphenyl group relative to the thiocarbamoyl moiety is influenced by several factors:

- Steric considerations: The relatively bulky 4-methoxyphenyl group likely orients itself to minimize steric repulsions.

- Electronic effects: The electron-donating nature of the methoxy group affects the electron distribution in the phenyl ring.

- Conjugation possibilities: The dihedral angle between the phenyl ring and the C-N bond influences the degree of conjugation between the π systems.

Based on studies of related compounds, the methoxy group of the 4-methoxyphenyl moiety is expected to be co-planar with the phenylene ring to maximize resonance effects. This co-planarity would result in an extended conjugated system that affects the overall electronic distribution in the molecule.

| Structural Feature | Expected Conformation | Influencing Factors |

|---|---|---|

| C=S bond | Planar arrangement | Maximum π-orbital overlap |

| C-N bond | Partial double bond character | Nitrogen sp² hybridization |

| N-phenyl orientation | Non-coplanar with C-N-C plane | Steric minimization, electronic effects |

| Methoxy group | Co-planar with phenyl ring | Maximization of resonance effects |

| C-Cl bond | In-plane with C=S | Orbital interactions |

Comparative Analysis with Analogous Thiocarbamoyl Chlorides

A comparative analysis of this compound with structurally related thiocarbamoyl chlorides provides valuable insights into the effects of different substituents on molecular properties and reactivity.

Several analogous compounds serve as useful comparison points:

Thiocarbamoyl chloride (CH2ClNS): This simplest member of the class has a molecular weight of 95.55 g/mol and serves as a baseline for understanding the effects of nitrogen substitution.

Dimethylthiocarbamoyl chloride (C3H6ClNS): With two methyl groups on the nitrogen, this compound has a molecular weight of 123.6 g/mol and represents a tertiary thiocarbamoyl chloride with alkyl substitution only.

Phenylthiocarbamoyl chloride (C7H6ClNS): Having a single phenyl substituent on the nitrogen, this compound (molecular weight 171.65 g/mol) introduces aromatic character without additional functional groups.

N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride (C9H10ClNS): This close analog of our target compound has a molecular weight of 199.70 g/mol and differs only in having a methyl group on the phenyl ring instead of a methoxy group.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Thiocarbamoyl chloride | CH2ClNS | 95.55 | Unsubstituted nitrogen |

| Dimethylthiocarbamoyl chloride | C3H6ClNS | 123.6 | Two N-methyl groups |

| Phenylthiocarbamoyl chloride | C7H6ClNS | 171.65 | N-phenyl group |

| N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride | C9H10ClNS | 199.70 | N-methyl and N-(4-methylphenyl) groups |

| This compound | C9H10ClNOS | 215.7 | N-methyl and N-(4-methoxyphenyl) groups |

The structural variations among these compounds lead to significant differences in their properties:

Electronic effects: The methoxy group in this compound is more strongly electron-donating than the methyl group in N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride, leading to greater electron density in the aromatic ring.

Resonance possibilities: The methoxy group participates in resonance with the aromatic ring, potentially extending the conjugation network and affecting the electron distribution throughout the molecule.

Intermolecular interactions: The oxygen atom in the methoxy group introduces an additional site for potential hydrogen bonding or dipole-dipole interactions, which may influence crystal packing compared to the methyl-substituted analog.

Spectroscopic studies reveal distinctive patterns. Infrared spectroscopy typically shows characteristic C=S stretching vibrations in the range of 1100-1250 cm⁻¹, with variations depending on the specific substitution pattern. For related thiocarbamates, typical infrared absorption bands include C=S stretches near 1144-1166 cm⁻¹, 1111-1128 cm⁻¹, and 1050-1089 cm⁻¹.

The presence of the methoxy group in this compound likely results in distinct spectroscopic signatures compared to N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride. The methoxy group typically appears as a singlet around 3.8 ppm in ¹H-NMR spectroscopy, while the aromatic protons of the 4-methoxyphenyl group would show characteristic patterns based on their coupling relationships.

The reactivity patterns of these thiocarbamoyl chlorides share commonalities due to their similar core structure, but are modulated by the electronic effects of their respective substituents. The thiocarbamoyl chloride group in all these compounds is highly reactive toward nucleophiles, with the electron-withdrawing thiocarbonyl enhancing the electrophilicity at the carbon center. However, the electron-donating methoxy group in this compound may subtly alter this reactivity profile compared to its structural analogs.

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-N-methylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNOS/c1-11(9(10)13)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHRIAAQDVFFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374880 | |

| Record name | (4-Methoxyphenyl)methylcarbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55246-79-2 | |

| Record name | (4-Methoxyphenyl)methylcarbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55246-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of N-(4-Methoxyphenyl)-N-methylthiocarbamoyl chloride typically involves the reaction of a suitable N-(4-methoxyphenyl)-N-methylamine precursor with thiophosgene or related thiocarbonyl chlorinating agents. This approach parallels classical methods for preparing thiocarbamoyl chlorides, where the amine nucleophile attacks the thiophosgene carbon, displacing chloride and forming the thiocarbamoyl chloride functionality.

Preparation Routes and Reagents

- Starting Materials: N-(4-methoxyphenyl)-N-methylamine or its derivatives.

- Reagents: Thiophosgene (CSCl₂) is the principal reagent for introducing the thiocarbamoyl chloride group.

- Solvents: Commonly anhydrous solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are used.

- Conditions: Typically conducted at low to ambient temperatures under inert atmosphere to avoid hydrolysis.

- Reaction: The amine reacts with thiophosgene to form the corresponding this compound with the release of HCl.

Mechanistic Insight: The nucleophilic nitrogen attacks the electrophilic thiocarbonyl carbon of thiophosgene, forming a tetrahedral intermediate that collapses to expel chloride ion, yielding the thiocarbamoyl chloride.

2.2. Alternative Chlorinating Agents

- Phosgene or Oxalyl Chloride: While primarily used for carbamoyl chlorides, these reagents can sometimes be adapted for thiocarbamoyl chloride synthesis with sulfur sources.

- N,N'-Thiocarbonyl Diimidazole: This reagent can serve as a milder alternative to thiophosgene, reacting with amines to yield thiocarbamoyl derivatives under controlled conditions.

Representative Experimental Procedure (Based on Analogous Literature)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-(4-methoxyphenyl)-N-methylamine, thiophosgene | Stirring in anhydrous CH₂Cl₂ at 0–25 °C under N₂ atmosphere | 70–90 | Reaction time: 2–4 hours |

| 2 | Workup: washing with aqueous acid and brine | Separation of organic layer, drying over anhydrous Na₂SO₄ | — | Removes excess reagents and byproducts |

| 3 | Purification: silica gel chromatography or recrystallization | Isolation of pure this compound | — | Product isolated as a solid or oil |

Research Findings and Analytical Data

- Yields: Reported yields for thiocarbamoyl chloride derivatives prepared via thiophosgene range typically from 70% to 90%, depending on reaction scale and purity of reagents.

- Characterization: Products are characterized by IR spectroscopy (notable C=S stretch around 1200–1400 cm⁻¹), $$^{1}H$$ and $$^{13}C$$ NMR confirming the aromatic methoxy group, methyl substituent on nitrogen, and the thiocarbamoyl moiety.

- Stability: Thiocarbamoyl chlorides are moisture sensitive and require storage under dry inert atmosphere.

Comparative Analysis of Preparation Methods

| Preparation Method | Reagents Used | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|

| Thiophosgene reaction | Thiophosgene, amine | Direct, high yield, well-established | Toxic reagent, requires careful handling | 70–90 |

| N,N'-Thiocarbonyl diimidazole | N,N'-Thiocarbonyl diimidazole, amine | Milder conditions, safer than thiophosgene | Less common, may require longer reaction times | 60–80 |

| Phosgene + sulfur source (less common) | Phosgene, sulfur donor, amine | Potentially scalable | Complex reaction setup, lower selectivity | 50–70 |

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Methoxyphenyl)-N-methylthiocarbamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbamides.

Hydrolysis: In the presence of water, it can hydrolyze to form N-(4-methoxyphenyl)-N-methylthiocarbamate and hydrochloric acid.

Oxidation and Reduction: It can undergo oxidation to form sulfoxides and sulfones, while reduction can yield thiols and other reduced sulfur compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include thiocarbamates, thiocarbamides, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthesis Methodology

- Reactants: 4-Methoxyphenylamine, thionyl chloride.

- Conditions: Mild reaction conditions under controlled temperatures.

- Yield: High yield reported, suitable for large-scale applications.

Medicinal Chemistry Applications

The compound has been studied for its potential as an anthelmintic agent. Research indicates that derivatives of N-(4-Methoxyphenyl)-N-methylthiocarbamoyl chloride exhibit significant antiparasitic activity against various nematodes, including Toxocara canis. This is particularly important given the increasing resistance to existing anthelmintics.

Case Study: Antiparasitic Activity

- Objective: Evaluate the efficacy of derivatives against Toxocara canis.

- Findings: Compounds derived from this compound showed a time- and concentration-dependent effect on parasite viability, with reduced cytotoxicity compared to traditional drugs like albendazole .

- Conclusion: The compound's derivatives may serve as promising candidates for developing new treatments for parasitic infections.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound acts as an important building block for synthesizing various biologically active molecules. Its ability to introduce thiocarbamoyl groups into other compounds expands its utility in drug development.

Applications in Synthesis

- Intermediate for Drug Synthesis: Utilized in the synthesis of more complex molecules with therapeutic potential.

- Formation of Chiral Compounds: Can be used as a chiral auxiliary in asymmetric synthesis, enhancing the stereoselectivity of reactions.

Pharmacokinetic Studies

Pharmacokinetic studies on compounds derived from this compound indicate favorable profiles, including good absorption and permeability across biological membranes. These properties are critical for the development of effective pharmaceuticals.

Key Findings

- Drug-Likeness: Compounds adhere to Lipinski's rule of five, indicating good oral bioavailability.

- Blood-Brain Barrier Penetration: Some derivatives have shown the ability to cross the blood-brain barrier, suggesting potential applications in neurological disorders .

Conclusion and Future Directions

The applications of this compound span medicinal chemistry and synthetic organic chemistry, highlighting its versatility as a chemical building block and therapeutic agent. Future research should focus on:

- Developing novel derivatives with enhanced efficacy and reduced toxicity.

- Exploring additional therapeutic applications beyond antiparasitic activity.

- Investigating the mechanisms underlying its pharmacological effects to optimize drug design.

Mecanismo De Acción

The mechanism of action of N-(4-Methoxyphenyl)-N-methylthiocarbamoyl chloride involves its reactivity with nucleophilic sites in biological molecules. The thiocarbamoyl group can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparación Con Compuestos Similares

Sulfamoyl Acetyl Chlorides

Key distinctions include:

- Functional Group : Sulfonamide (–SO₂–NH–) vs. thiocarbamoyl (–N–C(=S)–Cl).

- Synthesis : Prepared via chlorination of sulfamoyl acetic acids using thionyl chloride or oxalyl chloride .

- Physical Properties : Higher molecular weights (~263–308 g/mol) and melting points (e.g., 147–149°C for 14a) compared to the target compound (186.16 g/mol) .

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| This compound | 186.16 | Not reported | Thiocarbamoyl chloride |

| 2-(N-(4-Methoxyphenyl)sulfamoyl)acetyl chloride (14a) | 263.00 | 147–149 | Sulfonamide, Acetyl chloride |

| 2-(N-(4-Methoxy-3-nitrophenyl)sulfamoyl)acetyl chloride (14b) | 307.99 | 136–138 | Sulfonamide, Nitro, Acetyl chloride |

Reactivity Differences :

N-(4-Methoxyphenyl)formamide Xylosides

Compounds like N-(4-methoxyphenyl)formamide 2-O-β-D-xyloside () feature glycosidic bonds instead of reactive chlorides. These metabolites, isolated from fungi, exhibit distinct solubility and bioavailability due to their xylose moieties. Their biological roles (e.g., antimicrobial or enzymatic interactions) contrast with the synthetic utility of thiocarbamoyl chlorides .

Functional Analogues

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine Hydrobromide

This cardioprotective agent () shares the 4-methoxyphenyl group but incorporates a thiazole ring and hydrazine moiety. Unlike the thiocarbamoyl chloride, it is designed for biological activity, showing superior efficacy to Levocarnitine in reducing smooth muscle hypoxia .

Actividad Biológica

N-(4-Methoxyphenyl)-N-methylthiocarbamoyl chloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a thiocarbamoyl group attached to a para-substituted methoxyphenyl moiety, which contributes to its biological reactivity.

1. Antiparasitic Activity

Recent studies have highlighted the potential of compounds related to this compound in combating parasitic infections. For example, derivatives such as N-(4-methoxyphenyl)pentanamide have shown significant antiparasitic effects against Toxocara canis, with a lower cytotoxic profile compared to traditional anthelmintics like albendazole . This suggests that similar compounds may possess selective antiparasitic properties while minimizing toxicity to human cells.

2. Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For instance, a derivative with a similar structure was found to activate caspase-3 and inhibit cell proliferation at nanomolar concentrations . This highlights the importance of structural modifications in enhancing the anticancer activity of thiocarbamoyl derivatives.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The thiocarbamoyl group can interact with various enzymes, potentially inhibiting their activity and leading to antiparasitic or anticancer effects.

- Selective Cytotoxicity : Studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Table 1: Summary of Biological Activities

Q & A

Advanced Research Question

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict electrophilic sites (e.g., sulfur in C=S) .

- Molecular docking : Simulates binding to target proteins (e.g., PARP-1) using AutoDock Vina .

- Hammett analysis : Correlates substituent effects (σ values) on reaction rates in nucleophilic substitutions .

How are stability and storage conditions optimized for thiocarbamoyl chlorides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.